(E)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
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Description
(E)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H18FN3O2S and its molecular weight is 383.44. The purity is usually 95%.
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Biological Activity
The compound (E)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential mechanisms of action.
Overview of Thiadiazole and Furan Derivatives
Thiadiazole derivatives are known for their diverse pharmacological profiles, including anticancer, antibacterial, antifungal, and anti-inflammatory activities. The incorporation of furan moieties enhances these properties due to their ability to interact with various biological targets. The specific compound under discussion combines both the thiadiazole and furan structures, suggesting a synergistic effect that may enhance its biological activity.
In Vitro Studies
A series of studies have evaluated the anticancer activity of thiadiazole-based compounds. For instance, compounds featuring a 1,3,4-thiadiazole scaffold demonstrated significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2).
The compound exhibited an IC50 value of 2.32 µg/mL , indicating potent activity comparable to established chemotherapeutic agents like doxorubicin.
The mechanisms underlying the anticancer effects of thiadiazole derivatives often involve the inhibition of key molecular targets such as:
- Dihydrofolate Reductase (DHFR) : Several studies have indicated that thiadiazole derivatives can inhibit DHFR, leading to reduced nucleotide synthesis and ultimately hindering cancer cell proliferation .
- Vascular Endothelial Growth Factor Receptor (VEGFR) : Compounds have shown potential in targeting VEGFR pathways, which are crucial for tumor angiogenesis .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. In vitro studies have demonstrated that these compounds exhibit significant antibacterial and antifungal activities.
The presence of the furan ring has been linked to enhanced lipophilicity and membrane permeability, which may contribute to increased antimicrobial efficacy.
Structure-Activity Relationship (SAR)
Research into the SAR of thiadiazole derivatives has revealed that modifications to the piperidine and furan moieties can significantly influence biological activity. For example:
- Substituent Variations : The introduction of electron-withdrawing groups at specific positions on the thiadiazole ring has been shown to enhance anticancer potency.
- Ring Modifications : Alterations in the furan structure can lead to improved interaction with biological targets, thereby increasing cytotoxicity against cancer cells .
Case Studies
A notable case study involved a series of synthesized thiadiazole derivatives tested against multiple cancer cell lines. The findings indicated that compounds with specific substitutions on the piperidine ring exhibited enhanced activity compared to their unsubstituted counterparts.
Summary of Findings
The following table summarizes key findings from various studies on related compounds:
Properties
IUPAC Name |
(E)-1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c21-17-8-2-1-7-16(17)20-23-22-19(27-20)14-5-3-11-24(13-14)18(25)10-9-15-6-4-12-26-15/h1-2,4,6-10,12,14H,3,5,11,13H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMXVLUKIJVTBF-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CO2)C3=NN=C(S3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)C3=NN=C(S3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.